

Application Notes and Protocols: Intravenous Infusion of Lanicemine in Clinical Studies

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Compound of Interest

Compound Name: *Lanicemine*

Cat. No.: *B1674462*

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These application notes and protocols provide a detailed overview of the intravenous (IV) infusion methodologies for the N-methyl-D-aspartate (NMDA) receptor antagonist, **Lanicemine** (AZD6765), as documented in clinical research. The information is intended to guide the design and execution of preclinical and clinical studies involving this compound.

Summary of Lanicemine Intravenous Infusion Parameters

The following tables summarize the quantitative data from various clinical studies investigating the intravenous administration of **Lanicemine**. These tables are designed for easy comparison of different dosing regimens and pharmacokinetic profiles.

Table 1: Lanicemine Intravenous Infusion Dosing Regimens

Study Focus	Dosage	Infusion Volume	Infusion Duration	Infusion Rate	Dosing Frequency	ClinicalTrials.gov Identifier
Major Depressive Disorder (MDD)	50 mg	100 mL	60 minutes	0.833 mg/min	15 infusions over 12 weeks (decreasing frequency)	Not Specified in Snippet[1]
Major Depressive Disorder (MDD)	100 mg	100 mL	60 minutes	1.667 mg/min	15 infusions over 12 weeks (decreasing frequency) [1]	Not Specified in Snippet[1]
Major Depressive Disorder (MDD)	100 mg	30 mL	60 minutes	Not Specified	Single infusion[2]	NCT01046630[3]
Major Depressive Disorder (MDD)	150 mg	Not Specified	Not Specified	Not Specified	Single infusion[4]	Not Specified in Snippet[4]
Post-Traumatic Stress Disorder (PTSD)	100 mg	100 mL	60 minutes	1.67 mL/min (1.667 mg/min)	Three 60-minute infusions over 5 non-consecutive days[5] [6]	NCT03166501[6]

Healthy Volunteers (Drug-drug interaction study)	150 mg	Not Specified	Not Specified	Not Specified	Daily for 6 days[7]	Not Specified in Snippet[7]
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Table 2: Pharmacokinetic Parameters of Intravenously Administered Lanicemine

Parameter	Value	Study Population	Dosage
Mean Terminal Half-life ($t_{1/2}$)	9 to 16 hours	Healthy Subjects	Single infusion[8]
Volume of Distribution (V_d)	2.3 L/kg	Healthy Subjects	Single infusion[8]
Plasma Clearance (CL)	1.98 mL/min/kg	Healthy Subjects	Single infusion[8]
Mean Systemic Clearance (CL)	9.43 L/h	Healthy Subjects and MDD Patients	Not Specified[9]
Central Compartment Volume of Distribution (V_1)	106 L	Healthy Subjects and MDD Patients	Not Specified[9]
Peripheral Volume of Distribution (V_2)	47.3 L	Healthy Subjects and MDD Patients	Not Specified[9]
Intercompartmental Clearance (Q)	75.7 L/h	Healthy Subjects and MDD Patients	Not Specified[9]
Plasma Clearance (CL)	8.3 L/h	Healthy Male Subjects	150 mg single infusion[10][11]
Geometric Mean Clearance (CL)	8.1 L/h	Healthy Volunteers	150 mg daily for 6 days[7]
Geometric Mean Volume of Distribution at Steady State (V_{ss})	122.0 L	Healthy Volunteers	150 mg daily for 6 days[7]
Geometric Mean Half-life ($t_{1/2}$)	10.4 hours	Healthy Volunteers	150 mg daily for 6 days[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous infusion of **Lanicemine**, based on published clinical trial protocols.

Protocol 2.1: Single Infusion Protocol for Major Depressive Disorder

This protocol is based on a study evaluating the rapid antidepressant effects of **Lanicemine**.

Objective: To assess the efficacy and safety of a single intravenous dose of **Lanicemine** in patients with Major Depressive Disorder.

Materials:

- **Lanicemine** for injection (e.g., 100 mg)
- 0.9% saline (placebo)
- Infusion pump
- Standard IV administration set
- Sterile syringes and needles

Procedure:

- Patient Screening and Baseline Assessment: Recruit patients diagnosed with MDD. Conduct baseline assessments using standardized psychiatric rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
- Randomization: Randomize patients in a double-blind manner to receive either **Lanicemine** or placebo.
- Drug Preparation: Prepare the infusion solution by diluting the required dose of **Lanicemine** (e.g., 100 mg) in a specified volume of 0.9% saline (e.g., 30 mL or 100 mL). The placebo group will receive an identical volume of 0.9% saline.
- Infusion Administration: Administer the infusion intravenously over a 60-minute period using a calibrated infusion pump.[\[2\]](#)
- Post-Infusion Monitoring: Monitor vital signs and assess for any adverse events during and after the infusion. In some studies, patients remained on-site for at least 3 hours after the

first infusion.[1]

- Efficacy and Safety Assessments: Conduct efficacy assessments at specified time points post-infusion (e.g., 24 hours) using scales such as the MADRS.[2] Continue to monitor for adverse events.

Protocol 2.2: Multiple Infusion Protocol for Post-Traumatic Stress Disorder

This protocol is derived from a proof-of-mechanism study in patients with PTSD.

Objective: To evaluate the effect of multiple **Lanicemine** infusions on behavioral and neurophysiological markers in patients with PTSD.

Materials:

- **Lanicemine** solution (1.0 mg/mL)
- 0.9% saline (placebo)
- Infusion pump
- Standard IV administration set
- Equipment for neurophysiological assessments (e.g., EEG)

Procedure:

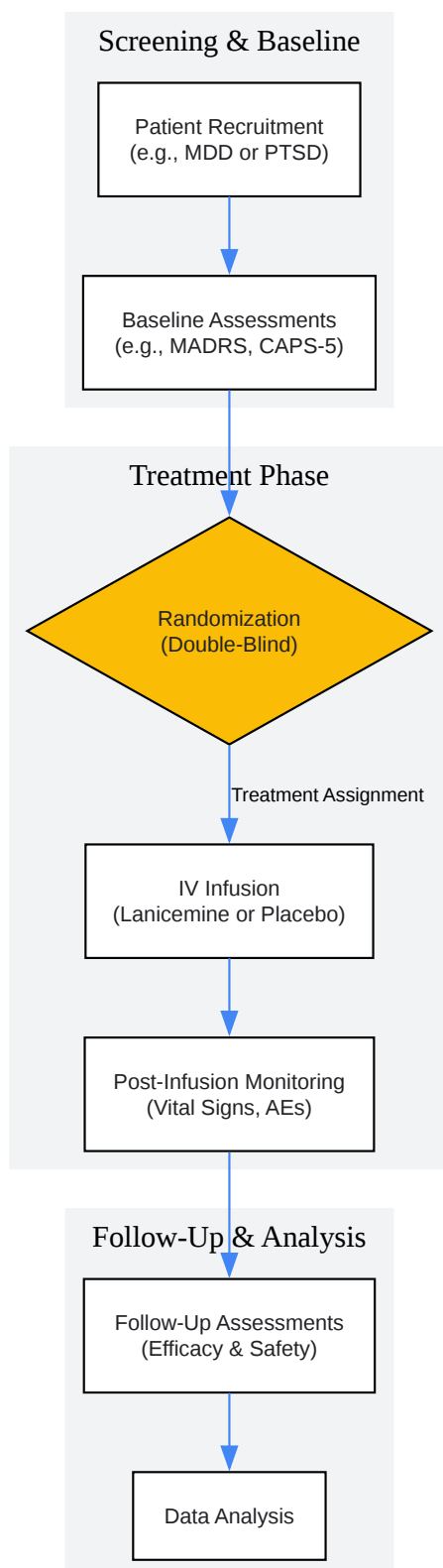
- Patient Selection: Recruit patients with a diagnosis of PTSD and evidence of behavioral sensitization.
- Randomization and Blinding: Randomize patients to receive either **Lanicemine** (100 mg) or a matching placebo in a 1:1 ratio. The study should be double-blinded.[5]
- Dosing Schedule: Administer three 60-minute intravenous infusions over a period of five non-consecutive days.[5][6]
- Infusion Preparation and Administration:

- Prepare the infusion by drawing 100 mL of either the **Lanicemine** solution (1.0 mg/mL) or 0.9% saline into a syringe for the infusion pump.[5]
- Administer the 100 mL volume over 60 minutes at a rate of 1.67 mL/min (equivalent to 1.667 mg/min of **Lanicemine**).[5]
- Post-Infusion Observation: After the first and third infusions, patients should remain on-site for at least 4.5 hours for safety monitoring and neurophysiological assessments.[5]
- Assessments:
 - Conduct primary endpoint assessments (e.g., anxiety-potentiated startle) at baseline and after the third infusion.[6]
 - Perform neurophysiological measures such as resting-state EEG at specified time points. [6]
 - Monitor for adverse events and changes in clinical symptoms throughout the study.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to **Lanicemine**'s mechanism of action and its application in a clinical trial setting.

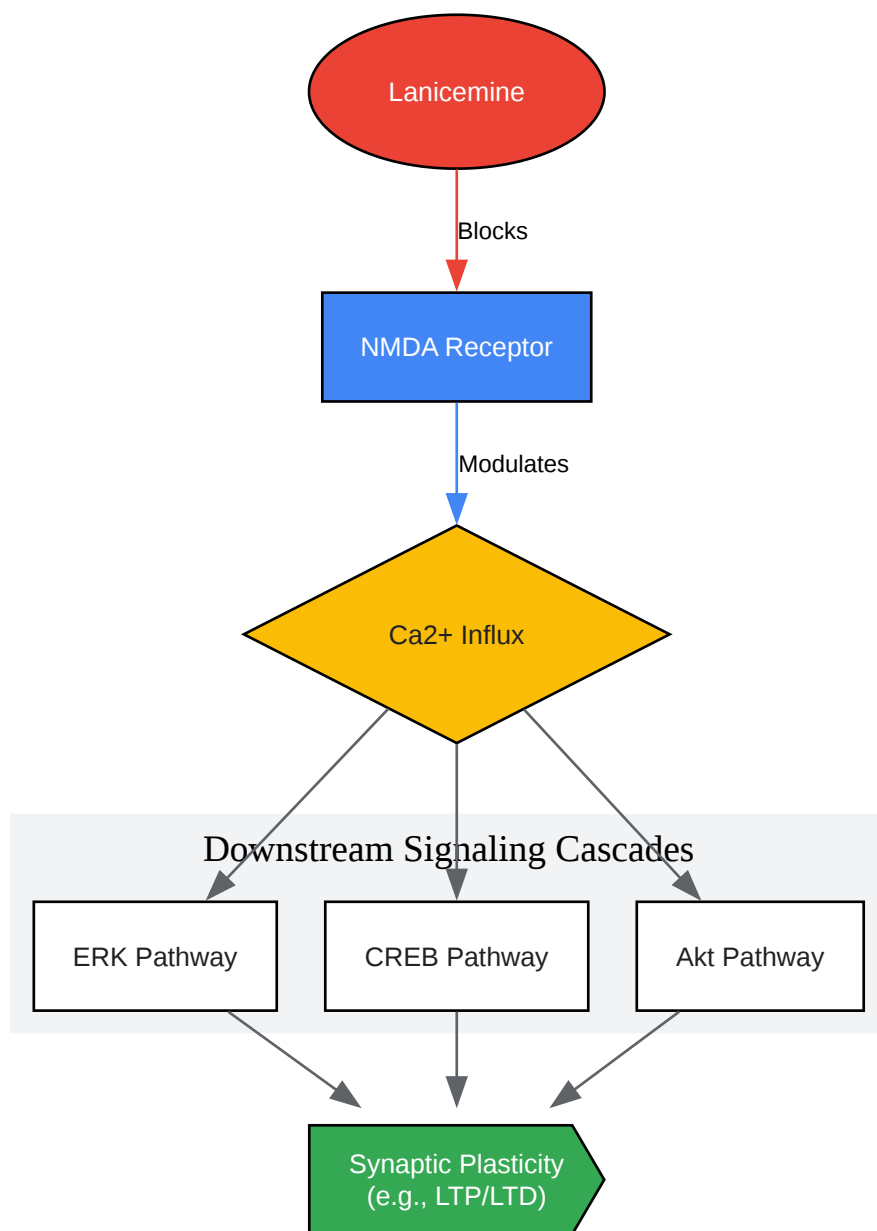
Diagram 3.1: Lanicemine Experimental Workflow in a Clinical Trial



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Caption: A typical experimental workflow for a randomized, placebo-controlled clinical trial of intravenous **Lanicemine**.

Diagram 3.2: Putative NMDA Receptor Signaling Pathway Modulated by Lanicemine



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